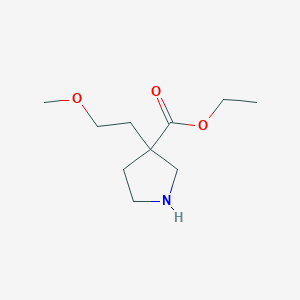
Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EMEP and is a pyrrolidine derivative. EMEP is synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail.
作用機序
The exact mechanism of action of EMEP is not fully understood, but it is believed to act as a GABA receptor agonist. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. EMEP may enhance the activity of GABA by binding to its receptors, resulting in a decrease in neuronal excitability and an increase in inhibitory tone.
Biochemical and Physiological Effects:
EMEP has been shown to have various biochemical and physiological effects. In animal studies, EMEP has been shown to reduce seizures, inflammation, and pain. EMEP has also been shown to enhance memory and cognitive function in animal models. In vitro studies have shown that EMEP can inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
EMEP has several advantages for lab experiments, such as its ease of synthesis and purification, high yield, and low toxicity. However, EMEP has some limitations, such as its limited solubility in water and its instability under acidic conditions.
将来の方向性
There are several future directions for the study of EMEP. One potential direction is to explore the potential of EMEP as a therapeutic agent for various neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate the use of EMEP as a building block for the synthesis of new compounds with potential applications in medicinal chemistry and materials science. Additionally, more research is needed to fully understand the mechanism of action of EMEP and its biochemical and physiological effects.
Conclusion:
In conclusion, EMEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMEP is synthesized using a specific method, and its mechanism of action and physiological effects have been studied in detail. EMEP has several advantages for lab experiments, but also some limitations. There are several future directions for the study of EMEP, including its potential use as a therapeutic agent and as a building block for the synthesis of new compounds.
合成法
The synthesis of EMEP involves the reaction of ethyl 3-oxo-4-phenylbutanoate with 2-methoxyethylamine in the presence of sodium hydride. This reaction results in the formation of EMEP, which can be purified using various techniques such as column chromatography and recrystallization. The purity of EMEP can be determined using analytical techniques such as high-performance liquid chromatography.
科学的研究の応用
EMEP has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, EMEP has shown promising results as an anticonvulsant, anti-inflammatory, and analgesic agent. EMEP has also been used as a building block in the synthesis of various compounds such as chiral pyrrolidines and amino acids. In materials science, EMEP has been used as a precursor for the synthesis of various polymers and composites.
特性
IUPAC Name |
ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-9(12)10(5-7-13-2)4-6-11-8-10/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDNCRFUFWYHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(Benzoyloxy)imino]piperidino}-8-chloro-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2579112.png)
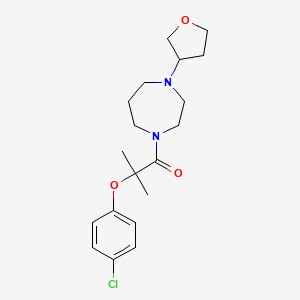
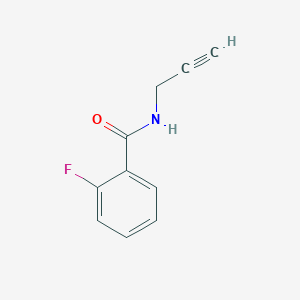
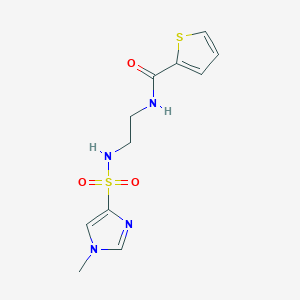

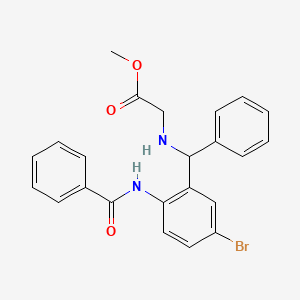
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2579120.png)

![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2579122.png)
![8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2579123.png)
![1-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2579126.png)
![9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2579128.png)

![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2579132.png)